Jujuboside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

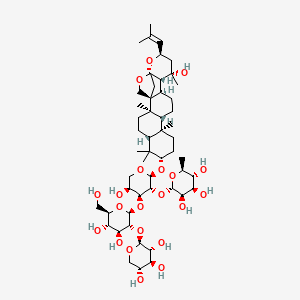

Jujuboside B (JB) es un glucósido triterpenoide aislado de las semillas de Zizyphus jujuba, comúnmente conocido como azufaifo chino o dátil rojo. Esta planta se ha utilizado en la medicina tradicional durante siglos debido a sus diversos beneficios para la salud. JB destaca por sus propiedades antiinflamatorias, antiagregación plaquetaria y ansiolíticas .

Aplicaciones Científicas De Investigación

Antioxidant and Anti-Inflammatory Properties

Research Findings:

Jujuboside B exhibits potent antioxidant and anti-inflammatory effects. A study conducted on RAW-264.7 macrophages demonstrated that this compound treatment modulated inflammatory responses induced by lipopolysaccharides (LPS). The compound significantly reduced nitric oxide and reactive oxygen species levels while enhancing the viability of treated cells. This suggests its potential use in managing inflammatory diseases by downregulating pro-inflammatory cytokines and restoring antioxidant enzyme levels .

| Parameter | Control | LPS Treatment | This compound Treatment |

|---|---|---|---|

| Cell Viability (%) | 100 | 60 | 85 |

| Nitric Oxide (µM) | 0 | 15 | 5 |

| ROS Levels (Relative) | 1 | 3 | 1.5 |

Anticancer Activity

Breast Cancer Research:

this compound has been shown to inhibit the proliferation of breast cancer cell lines, specifically MDA-MB-231 and MCF-7. The compound induces apoptosis through the NOXA pathway and promotes autophagy via the AMPK signaling pathway. In vitro studies indicated that this compound significantly decreased cell viability in a dose-dependent manner, with IC50 values of approximately 54.38 µM for MDA-MB-231 and 74.94 µM for MCF-7 .

Mechanism of Action:

The apoptosis induced by this compound is characterized by increased expression of cleaved PARP and caspase-3, which are markers of programmed cell death. Furthermore, this compound has also been reported to exert anti-leukemic effects by activating necroptosis pathways in leukemia cells .

| Cell Line | IC50 (µM) | Apoptotic Markers Increased |

|---|---|---|

| MDA-MB-231 | 54.38 | Cleaved PARP, Cleaved Caspase-3 |

| MCF-7 | 74.94 | Cleaved PARP, Cleaved Caspase-3 |

Anti-Angiogenic Effects

Inhibition of Angiogenesis:

Recent studies have highlighted the ability of this compound to suppress angiogenesis, a critical process in tumor growth. In vitro assays demonstrated that this compound inhibited the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). In vivo experiments further confirmed that this compound delayed tumor growth in colorectal cancer xenografts by targeting key signaling pathways involved in angiogenesis .

| Treatment Concentration (µM) | Migration Inhibition (%) |

|---|---|

| 10 | 20 |

| 30 | 50 |

| 100 | >90 |

Neuroprotective Effects

Cognitive Enhancement:

this compound has been studied for its potential neuroprotective effects, particularly in relation to sleep and cognitive function. Research indicates that co-administration with Jujuboside A can positively influence neurotransmitter levels associated with sleep regulation and cognitive performance .

Mecanismo De Acción

El mecanismo de JB implica interacciones con objetivos moleculares. Si bien los detalles siguen bajo investigación, es probable que module las vías de señalización relacionadas con la agregación plaquetaria, la inflamación y la ansiedad.

Análisis Bioquímico

Biochemical Properties

Jujuboside B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2) and its downstream protein kinases such as Akt, focal adhesion kinase (FAK), Src, and phospholipase C gamma 1 (PLCγ1) . These interactions are essential for its antiangiogenic and antitumor properties. Additionally, this compound modulates the toll-like receptor 4 (TLR4) signaling pathway, which is pivotal in inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells in a dose-dependent manner . In hepatocytes, this compound reduces the levels of inflammatory cytokines and TLR4 protein expression, thereby protecting against lipopolysaccharide-induced hepatic injury . Furthermore, this compound induces apoptosis and autophagy in breast cancer cell lines by activating the NOXA and AMP-activated protein kinase (AMPK) signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It inhibits tumor angiogenesis by blocking the VEGFR2 signaling pathway, which includes the inhibition of key downstream protein kinases such as Akt, FAK, Src, and PLCγ1 . This compound also induces apoptosis in tumor cells through the activation of Fas ligand (FasL) and caspase-8, as well as the upregulation of NOXA . Additionally, it modulates the TLR4 signaling pathway to exert its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and continues to exert its pharmacological effects over extended periods . For instance, in a study on hepatic injury, this compound consistently reduced inflammatory cytokine levels and TLR4 protein expression over time . Long-term studies have also demonstrated its sustained antiangiogenic and antitumor effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on liver failure induced by lipopolysaccharide, this compound was administered at different dosages, and it was observed that higher doses resulted in more significant reductions in inflammatory cytokine levels and TLR4 protein expression . At very high doses, potential toxic or adverse effects may occur, although specific toxic thresholds have not been extensively documented .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as mitogen-activated protein kinases (MAPKs) and AMPK, which play crucial roles in cellular metabolism . This compound’s modulation of these pathways affects metabolic flux and metabolite levels, contributing to its pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been observed to accumulate in specific tissues, such as the liver, where it exerts its hepatoprotective effects

Subcellular Localization

The subcellular localization of this compound influences its activity and function. It has been found to localize in the cytoplasm and interact with various signaling molecules and enzymes . This localization is essential for its role in modulating signaling pathways such as VEGFR2 and TLR4

Métodos De Preparación

JB se puede obtener mediante extracción de semillas de Zizyphus jujuba. Si bien las rutas sintéticas específicas no están ampliamente documentadas, los métodos de producción industrial implican aislar JB del material vegetal utilizando extracción con solventes, cromatografía y técnicas de purificación.

Análisis De Reacciones Químicas

JB experimenta diversas reacciones químicas, que incluyen:

Glucosilación: JB contiene un enlace glucosídico, que puede ser escindido o modificado.

Hidrólisis: El residuo glucosídico se puede hidrolizar para producir el aglicón.

Oxidación y Reducción: JB puede experimentar reacciones redox.

Sustitución: La estructura triterpenoide de JB puede participar en reacciones de sustitución.

Los reactivos y condiciones comunes dependen del tipo específico de reacción. Por ejemplo:

Hidrólisis: Condiciones ácidas (por ejemplo, ácido sulfúrico) pueden escindir el enlace glucosídico.

Oxidación: Agentes oxidantes como el permanganato de potasio pueden modificar el aglicón.

Los productos principales formados durante estas reacciones incluyen derivados de aglicón y glucósidos modificados.

Comparación Con Compuestos Similares

La singularidad de JB radica en su combinación específica de estructura triterpenoide y enlace glucosídico. Los compuestos similares incluyen otros triterpenoides y glucósidos que se encuentran en productos naturales.

Actividad Biológica

Jujuboside B (JB), a saponin derived from the fruit of Ziziphus jujuba, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes current research findings on the biological activity of JB, focusing on its mechanisms of action, therapeutic potential, and implications for treatment.

JB exhibits significant antitumor effects across various cancer cell lines. Research indicates that JB induces apoptosis (programmed cell death) and autophagy (cellular degradation process) in breast cancer cells, specifically MDA-MB-231 and MCF-7 lines. The induction of apoptosis is primarily mediated by the protein NOXA, while autophagy is linked to the activation of the AMPK signaling pathway .

In addition to breast cancer, JB has demonstrated anti-leukemic properties by activating necroptosis through the RIPK1/RIPK3/MLKL pathway . Furthermore, studies have shown that JB inhibits the proliferation of gastric cancer (AGS) and colorectal cancer (HCT-15) cell lines by promoting apoptosis mediated by p38/JNK signaling pathways .

In Vivo Studies

In vivo experiments using xenograft models have confirmed that JB can suppress tumor growth and angiogenesis, indicating its potential as a therapeutic agent in cancer treatment . Table 1 summarizes key findings from various studies regarding JB's antitumor effects.

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| He et al. (2021) | Breast Cancer | Induces apoptosis via NOXA | Inhibits cell proliferation |

| Jia et al. (2020) | Leukemia | Activates necroptosis via RIPK pathway | Reduces tumor growth |

| Xu et al. (2014) | Gastric Cancer | Promotes apoptosis via p38/JNK | Inhibits cell growth |

| Wang et al. (2022) | Colorectal Cancer | Suppresses angiogenesis | Decreases tumor size |

2. Neuroprotective Effects

JB also shows promise in neuroprotection, particularly against neurotoxic agents like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease. Studies reveal that JB can significantly rescue cell viability in SH-SY5Y and SK-N-SH neuronal cells exposed to 6-OHDA-induced toxicity . The protective effects are attributed to its ability to scavenge free radicals and modulate inflammatory responses.

Case Study: Neuroprotection Against 6-OHDA

A study assessed the effects of varying concentrations of JB on neuronal cell viability in the presence of 6-OHDA. Results indicated that at concentrations of 16 μM and above, JB effectively reversed cell viability loss, restoring it to approximately 75% in treated cells compared to controls .

3. Anti-inflammatory and Antioxidant Properties

JB has been shown to exert significant anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. In RAW-264.7 macrophages stimulated with lipopolysaccharide (LPS), JB treatment resulted in decreased levels of nitric oxide and pro-inflammatory cytokines, highlighting its potential for treating inflammatory diseases .

Summary of Anti-inflammatory Effects

Table 2 summarizes the antioxidant and anti-inflammatory activities observed with JB.

| Study | Cell Type | Treatment | Outcome |

|---|---|---|---|

| Alharbi et al. (2021) | RAW-264.7 Macrophages | LPS + this compound | Reduced inflammatory cytokines |

| Zhang et al. (2022) | Neuronal Cells | 6-OHDA + this compound | Increased cell viability |

Propiedades

Número CAS |

55466-05-2 |

|---|---|

Fórmula molecular |

C52H84O21 |

Peso molecular |

1045.2 g/mol |

Nombre IUPAC |

(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,4S,7R,9S,13R,17S,18S,20R)-18-hydroxy-4,8,8,12,18-pentamethyl-20-(2-methylprop-1-enyl)-21,23-dioxahexacyclo[18.2.1.01,17.03,16.04,13.07,12]tricosan-9-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C52H84O21/c1-22(2)15-52-20-50(8,63)42-24-9-10-30-48(6,25(24)16-51(42,73-52)21-66-52)13-11-29-47(4,5)31(12-14-49(29,30)7)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24?,25?,26-,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,48+,49?,50+,51-,52+/m1/s1 |

Clave InChI |

GFOFQZZEGDPXTG-ZHUYPZMKSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

SMILES isomérico |

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H](CO[C@H]2O[C@H]3CCC4([C@@H]5CCC6[C@H]7[C@@](C[C@]8(OC[C@]7(O8)CC6[C@@]5(CC[C@H]4C3(C)C)C)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(C5(CCC4C3(C)C)C)CC78C6C(CC(O7)(OC8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Pictogramas |

Irritant |

Sinónimos |

jujuboside B |

Origen del producto |

United States |

Q1: What are the primary pharmacological effects of Jujuboside B?

A1: this compound exhibits a variety of pharmacological effects, including:

- Sedative and hypnotic: JB demonstrates significant potential in treating insomnia and anxiety. Research suggests it interacts with the serotonergic and GABAergic systems in the hypothalamus, influencing sleep regulation. []

- Antitumor: Studies indicate that JB can induce apoptosis (programmed cell death) and autophagy (cellular self-degradation) in various cancer cell lines, including those of the stomach, colon, and breast. [, ]

- Anti-platelet aggregation: JB exhibits potent inhibitory effects on platelet aggregation induced by various agonists, including collagen, thrombin, arachidonic acid (AA), and ADP. This suggests a potential role in preventing cardiovascular diseases associated with platelet hyperaggregation. []

- Anti-inflammatory: JB can suppress the production of inflammatory cytokines (signaling molecules) and reduce inflammatory responses in various models. [, ]

- Hypoglycemic: Research suggests that JB, along with other saponins, can improve hyperglycemia by enhancing glucose consumption and modulating enzyme activity in insulin-resistant liver cells. []

Q2: How does this compound interact with cellular targets to exert its effects?

A2: this compound interacts with a range of cellular targets, influencing various signaling pathways:

- HMGB1 Modulation: JB can block the release of High Mobility Group Box Protein 1 (HMGB1), a protein mediating inflammatory responses, from endothelial cells. This inhibition reduces inflammation and protects against vascular permeability. []

- Apoptosis Induction: JB induces apoptosis in cancer cells through multiple pathways, including the extrinsic pathway involving FasL (Fas ligand) and caspase-8 activation. It also activates stress-activated protein kinases like p38 and JNK, contributing to its pro-apoptotic effects. []

- AMPK Activation: JB can activate the AMPK (AMP-activated protein kinase) signaling pathway, a crucial regulator of energy metabolism. This activation contributes to its hypoglycemic effects in insulin-resistant cells. [, ]

Q3: Does this compound demonstrate selectivity for specific cell types or tissues?

A3: While research on JB's selectivity is ongoing, some studies suggest specific targeting:

- Vascular Endothelial Cells: JB demonstrates a clear impact on vascular endothelial cells, influencing nitric oxide (NO) production, calcium influx, and HMGB1 release. [, ]

- Brain Cells: Studies suggest that JB can cross the blood-brain barrier and influence neuronal activity, supporting its traditional use as a sedative and hypnotic agent. [, ]

Q4: What is the chemical structure and molecular formula of this compound?

A: this compound is a triterpenoid saponin. Its molecular formula is C58H94O26, and its structure consists of a jujubogenin aglycone (non-sugar portion) attached to a chain of sugar molecules. [, ]

Q5: What spectroscopic data is available for this compound?

A5: Various spectroscopic techniques have been employed to characterize JB:

- Mass Spectrometry (MS): MS analysis reveals a characteristic [M−H]- ion peak at m/z 1043, confirming its molecular weight. [, ]

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed structural information, revealing the presence of specific functional groups and confirming the sugar moieties attached to the aglycone. [, ]

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups in JB, including hydroxyl groups, double bonds, and glycosidic linkages. [, ]

Q6: What analytical methods are used to quantify this compound in plant material and biological samples?

A6: Several analytical techniques are commonly employed for JB quantification:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), evaporative light scattering detector (ELSD), and mass spectrometry (MS), is widely used to separate and quantify JB in complex matrices. [, , , , , ]

- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity compared to traditional HPLC. It is increasingly utilized in combination with MS for faster and more precise JB quantification. [, , , ]

- Micellar Electrokinetic Capillary Chromatography (MECC): MECC is a separation technique based on differential migration of analytes in a capillary filled with a micellar solution under an applied electric field. It provides a rapid and efficient alternative for JB analysis. []

Q7: How is the quality of this compound assured during its extraction and formulation?

A7: Quality control of JB involves various measures:

- Standardized Extraction Procedures: Implementing standardized extraction procedures, such as those optimized through response surface methodology, ensures consistent yields and purity of JB. []

- Analytical Method Validation: Rigorous validation of analytical methods employed for JB quantification ensures accuracy, precision, and specificity of measurements. [, ]

- Stability Testing: Evaluating the stability of JB under various storage conditions (temperature, humidity, light) is crucial for determining its shelf life and ensuring product quality. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.